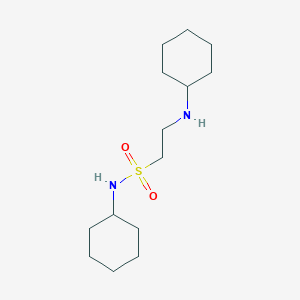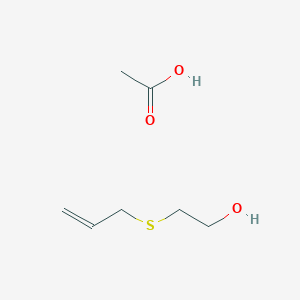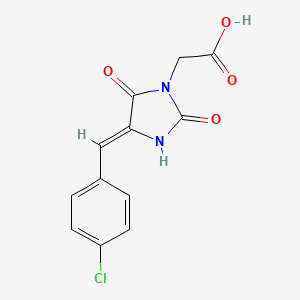![molecular formula C13H15F B14425805 1-Fluoro-4-phenylbicyclo[2.2.1]heptane CAS No. 84553-49-1](/img/structure/B14425805.png)
1-Fluoro-4-phenylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-phenylbicyclo[221]heptane is a bicyclic compound characterized by a fluorine atom and a phenyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Fluoro-4-phenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets due to its electronegativity and ability to form strong hydrogen bonds. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .
Comparación Con Compuestos Similares
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane
Comparison: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which can significantly alter its chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s aromaticity and potential interactions with aromatic systems in biological targets .
Propiedades
Número CAS |
84553-49-1 |
|---|---|
Fórmula molecular |
C13H15F |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
1-fluoro-4-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15F/c14-13-8-6-12(10-13,7-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
RNKXDIZJVKAJGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)


![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)

![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)




